
6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Overview
Description
6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide (CAS: 774239-06-4) is a pyridine derivative with the molecular formula C₈H₉FN₂O₂ and a molecular weight of 184.17 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at the 6-position and a carboxamide group at the 3-position, where the amide nitrogen is bonded to both methoxy (-OCH₃) and methyl (-CH₃) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition of enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the carboxamide nitrogen significantly influence molecular weight, solubility, and reactivity. Below is a comparative analysis with closely related pyridine carboxamides:
Key Observations:
Dimethyl vs. Methoxy-Methyl Groups: The dimethyl analog (168.17 g/mol) has a lower molecular weight and reduced polarity compared to the target compound (184.17 g/mol) due to the absence of an oxygen atom in the substituent . The methoxy group in the target compound introduces hydrogen-bonding capacity, which could improve aqueous solubility relative to the dimethyl variant .
Heterocycle Modifications: LY2033298 replaces the pyridine ring with a thieno[2,3-b]pyridine core, incorporating sulfur and chlorine substituents. This modification increases molecular weight (307.78 g/mol) and may alter electronic properties, affecting binding interactions in biological systems . PF-06733804 features a nicotinamide scaffold with trifluoromethoxy and difluoropyrrolidinyl groups. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the larger structure (496.37 g/mol) may limit bioavailability compared to the simpler target compound .
Functional Group Diversity :
- The target compound’s fluorine atom at the 6-position is retained in all analogs listed, suggesting its critical role in electronic modulation or steric effects.
- Complex analogs like those in –4 (e.g., furo[2,3-b]pyridines) exhibit fused ring systems with additional substituents (e.g., difluoropropyl, trifluoroethyl). These structures likely prioritize target selectivity in drug design but require more intricate synthetic routes .
Biological Activity
Overview
6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a methoxy group, which enhance its interaction with biological targets. The compound's unique structure contributes to its lipophilicity and metabolic stability, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's capacity to form strong interactions with biological receptors and enzymes, potentially leading to inhibition or modulation of their activities. This interaction can result in various biological effects, including antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound is effective against a range of bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Salmonella typhi
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound has potent antibacterial properties, comparable to established antibiotics .
Anticancer Potential
In addition to its antimicrobial effects, this compound has been explored for its anticancer activity. Preliminary studies indicate that the compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected appear to vary based on the type of cancer cell being studied .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Study : A study conducted on various pyridine derivatives demonstrated that this compound exhibited MIC values ranging from 4.69 to 22.9 µM against different bacterial strains, indicating strong antibacterial potential .
- Anticancer Evaluation : Research into the compound's anticancer properties revealed that it effectively inhibited the proliferation of cancer cells in vitro, with IC50 values suggesting significant cytotoxicity against specific cancer lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
6-Fluoropyridine-3-carboxamide | Lacks N-methoxy-N-methyl group | Moderate antibacterial activity |
N-Methoxy-N-methylpyridine-3-carboxamide | Lacks fluorine atom | Limited antibacterial properties |
6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | Contains chlorine instead of fluorine | Variable activity compared to fluorinated analogs |
The presence of both the fluorine atom and the methoxy group in this compound provides distinct advantages in terms of biological activity and pharmacological potential.
Properties
IUPAC Name |
6-fluoro-N-methoxy-N-methylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMXQJDBATYAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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